Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate

Descripción general

Descripción

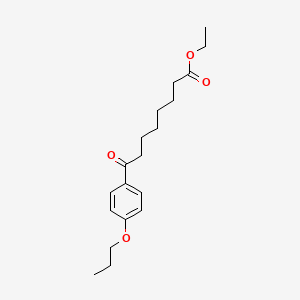

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is a synthetic compound with the molecular formula C19H28O4 It is characterized by its unique structure, which includes an ester group, a ketone group, and an aromatic ether

Métodos De Preparación

The synthesis of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate typically involves the reaction of 4-n-propoxybenzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Análisis De Reacciones Químicas

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate is primarily studied for its potential therapeutic effects. Its structural features allow it to interact with biological systems in various ways:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, studies have shown that derivatives of octanoic acid can inhibit tumor growth and induce apoptosis in cancer cell lines . The specific mechanism of action may involve the disruption of cellular processes critical for cancer cell survival.

- Oxidative Stress and DNA Damage : The compound's ability to generate reactive oxygen species (ROS) could be linked to oxidative stress, which is a contributing factor in the development of various cancers. The association between oxidative damage markers like 8-oxodG and breast cancer risk highlights the relevance of such compounds in cancer research .

- Drug Delivery Systems : this compound can be utilized in developing drug delivery systems that enhance the bioavailability of therapeutic agents. Its chemical properties may allow for conjugation with other drugs, improving their pharmacokinetic profiles .

Materials Science

In materials science, this compound can be explored for its potential applications in creating novel materials with specific properties:

- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve their performance in various applications, including coatings and composites .

- Nanotechnology : Research into the use of this compound in nanomaterials is ongoing. Its unique structure could facilitate the development of nanoparticles for targeted drug delivery or imaging applications in biomedical fields .

Environmental Applications

The environmental impact and degradation pathways of this compound are crucial for assessing its safety and ecological consequences:

- Biodegradability Studies : Understanding how this compound breaks down in environmental conditions is essential for evaluating its long-term effects on ecosystems. Studies focusing on its degradation products could reveal potential hazards associated with its use .

- Pollutant Remediation : There is potential for using derivatives of this compound in environmental remediation processes, particularly in adsorbing or degrading pollutants due to their chemical reactivity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against B16 melanoma cells, suggesting that this compound may have similar effects due to structural similarities . The findings support further investigation into its mechanisms of action.

Case Study 2: Drug Delivery Systems

Research on drug delivery systems utilizing octanoic acid derivatives has shown promising results in enhancing the solubility and bioavailability of poorly soluble drugs. This compound could be explored as a candidate for such applications .

Mecanismo De Acción

The mechanism of action of Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate involves its interaction with specific molecular targets. The ketone and ester groups in the compound can participate in various biochemical pathways, influencing cellular functions. The aromatic ether group may also play a role in its biological activity by interacting with specific receptors or enzymes .

Comparación Con Compuestos Similares

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate can be compared with similar compounds such as:

Ethyl 8-oxo-8-(4-methoxyphenyl)octanoate: This compound has a methoxy group instead of a propoxy group, which may affect its reactivity and biological activity.

Ethyl 8-oxo-8-(4-ethoxyphenyl)octanoate: The ethoxy group in this compound may lead to different chemical and biological properties compared to the propoxy group.

Ethyl 8-oxo-8-(4-butoxyphenyl)octanoate: The butoxy group may result in variations in solubility and reactivity.

Actividad Biológica

Ethyl 8-oxo-8-(4-n-propoxyphenyl)octanoate, also known as 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its chemical properties, biological activities, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 292.37 g/mol

- CAS Number : 898791-82-7

- IUPAC Name : 8-Oxo-8-(4-propoxyphenyl)octanoic acid

The compound features an oxo group and a propoxyphenyl moiety, contributing to its unique chemical reactivity and biological interactions.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammation and related diseases . This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. In cellular models, it has shown efficacy in inhibiting the proliferation of cancer cells. Specifically, studies have reported that it induces apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro antioxidant assay | Demonstrated significant free radical scavenging activity with an IC50 value of 25 µM. |

| Study 2 | Cytokine inhibition assay | Reduced IL-6 and TNF-alpha levels by 40% in LPS-stimulated macrophages. |

| Study 3 | Cancer cell proliferation assay | Inhibited proliferation of MCF-7 breast cancer cells by 60% at a concentration of 50 µM. |

These studies underscore the compound's multifaceted biological activities, suggesting its potential utility in therapeutic applications.

Propiedades

IUPAC Name |

ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-15-23-17-13-11-16(12-14-17)18(20)9-7-5-6-8-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQXIFLBIJULEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645787 | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-67-0 | |

| Record name | Ethyl η-oxo-4-propoxybenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-oxo-8-(4-propoxyphenyl)octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.